4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives This compound features a tetrahydronaphthalene core with two methyl groups at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene.
Oxidation: The methyl groups are oxidized to form the corresponding carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Oxidation: Large-scale oxidation processes using continuous flow reactors to ensure efficient conversion and high yield.
Catalysis: Employing catalytic methods to enhance reaction rates and selectivity, potentially using metal catalysts.
Separation Techniques: Advanced separation techniques such as distillation or extraction to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene:
Naphthalene-2-carboxylic acid: Lacks the tetrahydro and dimethyl groups, leading to different structural and electronic characteristics.
Uniqueness
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both the dimethyl groups and the carboxylic acid group on the tetrahydronaphthalene core. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
23204-02-6 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-13(2)8-10(12(14)15)7-9-5-3-4-6-11(9)13/h3-6,10H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
LOGVJPMKVSHMGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2=CC=CC=C21)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
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